molecular formula C11H12N2OS B3241878 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol CAS No. 148834-16-6

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol

Cat. No. B3241878
CAS RN: 148834-16-6
M. Wt: 220.29 g/mol
InChI Key: GEQFYIZOJCJRSH-UHFFFAOYSA-N
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Description

“1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol” is a compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported in several studies. For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino were synthesized via Betti reaction . Another study reported the synthesis of a series of benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl) or 3-(morpholino-1-yl)propanamide derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed in several studies. For example, molecular docking studies showed that certain benzothiazole derivatives could bind to the active site of Butyrylcholinesterase (BuChE) .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various functional group transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, the compound “1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol” has a molecular weight of 212.20 .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific derivative. Some benzothiazole derivatives were found to be non-toxic up to certain concentrations .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQFYIZOJCJRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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